![molecular formula C17H23N3O3S B11165721 N-{5-[(3,4-Dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-2-ethylbutanamide](/img/structure/B11165721.png)
N-{5-[(3,4-Dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-2-ethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its structure consists of a thiadiazole ring (containing sulfur and nitrogen atoms) fused with an ethylbutanamide side chain.
- The compound’s name reflects its substituents: a 3,4-dimethoxyphenylmethyl group attached to the 1,3,4-thiadiazol-2-YL moiety.
- Thiadiazoles exhibit diverse biological activities and are of interest in medicinal chemistry.
N-{5-[(3,4-Dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-2-ethylbutanamide: is a chemical compound belonging to the class.
Preparation Methods
Industrial Production: While not widely produced industrially, research laboratories can synthesize it using established methods.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: These reactions yield derivatives of the compound with modified functional groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its unique structure.
Biology: Investigated for potential bioactivity, including interactions with receptors or enzymes.
Medicine: Limited studies, but its analogs may have pharmacological properties.
Industry: Not widely applied industrially, but research continues.
Mechanism of Action
Targets: The compound’s effects likely involve interactions with , , or .
Pathways: Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
Unique Features: Its combination of a core and a side chain sets it apart.
Similar Compounds: Related compounds include mescaline (3,4,5-trimethoxyphenethylamine) and 3,4-dimethoxyphenethylamine .
Properties
Molecular Formula |
C17H23N3O3S |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide |
InChI |
InChI=1S/C17H23N3O3S/c1-5-12(6-2)16(21)18-17-20-19-15(24-17)10-11-7-8-13(22-3)14(9-11)23-4/h7-9,12H,5-6,10H2,1-4H3,(H,18,20,21) |
InChI Key |
MQLVWXGRWIMCDN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)CC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chlorobenzyl)-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11165638.png)
![N-{6-[(1H-indol-2-ylcarbonyl)amino]hexanoyl}-L-methionine](/img/structure/B11165652.png)
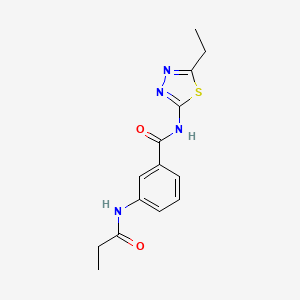
![N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide](/img/structure/B11165660.png)
![9-(3,5-dimethylphenyl)-3-ethyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11165663.png)
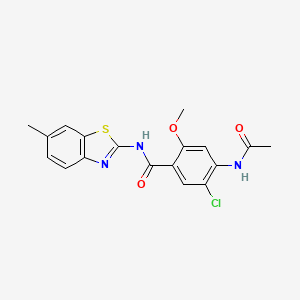
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B11165668.png)
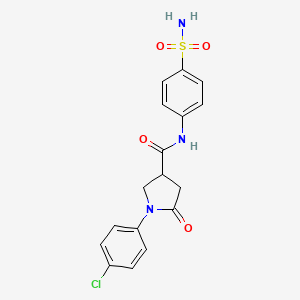
![N-(3-chloro-4-methylphenyl)-2-[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B11165675.png)
![2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-N-cyclohexylbenzamide](/img/structure/B11165676.png)
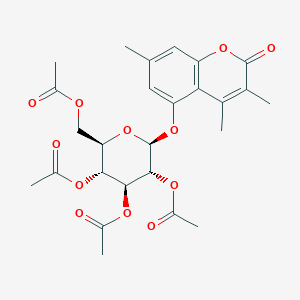
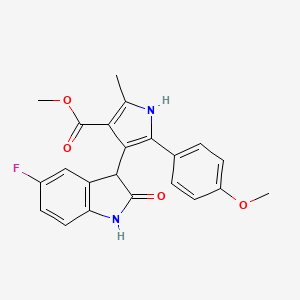
![N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B11165699.png)
![3-({trans-4-[(4-benzylpiperidin-1-yl)carbonyl]cyclohexyl}methyl)-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11165700.png)
